trans-2-Methyl-cyclohexylamine hydrochloride

Catalog No.
S3711121
CAS No.
302596-19-6
M.F
C7H16ClN
M. Wt
149.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Methyl-cyclohexylamine hydrochloride

CAS Number

302596-19-6

Product Name

trans-2-Methyl-cyclohexylamine hydrochloride

IUPAC Name

(1R,2R)-2-methylcyclohexan-1-amine;hydrochloride

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

InChI

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1

InChI Key

XCLFCWFKPOQAHM-ZJLYAJKPSA-N

SMILES

CC1CCCCC1N.Cl

Canonical SMILES

CC1CCCCC1N.Cl

Isomeric SMILES

C[C@@H]1CCCC[C@H]1N.Cl

Description

The exact mass of the compound trans-2-Methyl-cyclohexylamine hydrochloride is 149.0971272 g/mol and the complexity rating of the compound is 70.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trans-2-Methyl-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of approximately 149.66 g/mol. It appears as a white to off-white crystalline powder and is known for its distinct structural configuration, which includes a cyclohexane ring with a methyl group and an amine functional group in a trans arrangement. This unique stereochemistry contributes to its specific chemical properties and biological activities .

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo further reduction to yield more saturated amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, where it can be replaced by other functional groups, such as halides, through reagents like thionyl chloride or phosphorus tribromide .

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, chromium trioxide
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionThionyl chloride, phosphorus tribromide

Trans-2-Methyl-cyclohexylamine hydrochloride exhibits notable biological activity, particularly in pharmacological research. Its amine functionality allows it to interact with various biological targets, including enzymes and receptors. This interaction can influence cellular signaling pathways and biochemical processes, making it a valuable compound for studying the effects of amine-containing substances on biological systems .

The synthesis of trans-2-Methyl-cyclohexylamine hydrochloride can be accomplished through several methods:

  • Catalytic Hydrogenation: This method involves the hydrogenation of 2-methylcyclohexanone in the presence of a metal catalyst (such as palladium on carbon) under hydrogen gas pressure. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
  • Reductive Amination: Another approach involves the reaction of 2-methylcyclohexanone with ammonia or an amine in the presence of reducing agents like sodium borohydride to yield trans-2-Methyl-cyclohexylamine, which is subsequently converted to its hydrochloride form .

Trans-2-Methyl-cyclohexylamine hydrochloride has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other conditions.
  • Organic Synthesis: The compound is utilized as a building block for creating more complex organic molecules.
  • Material Science: It may also play a role in the development of specialty chemicals and polymers .

Studies on trans-2-Methyl-cyclohexylamine hydrochloride have focused on its interactions with biological molecules. Its ability to form hydrogen bonds due to the presence of both amine and hydroxyl groups allows it to modulate the activity of enzymes and receptors effectively. This characteristic makes it a candidate for further research into drug design and development .

Trans-2-Methyl-cyclohexylamine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
CyclohexylamineSimple amine derivative of cyclohexaneLacks hydroxyl group; simpler structure
2-AminocyclohexanolContains both amine and hydroxyl groups but in different positionsDifferent stereochemistry affects reactivity
CyclohexanolContains only hydroxyl groupNo amine functionality; differing biological activity

Trans-2-Methyl-cyclohexylamine hydrochloride is unique due to its specific trans configuration and the presence of both hydroxyl and amine groups, which contribute to its distinct chemical reactivity and biological properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

149.0971272 g/mol

Monoisotopic Mass

149.0971272 g/mol

Heavy Atom Count

9

UNII

7ETA0KBB60

Dates

Modify: 2023-07-27

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